n-(4-(2-(Methylamino)ethyl)phenyl)acetamide
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[4-[2-(methylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(14)13-11-5-3-10(4-6-11)7-8-12-2/h3-6,12H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
OHLGCEDYHVTAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC |
Origin of Product |
United States |
Preparation Methods
Alkylation of N-(4-aminophenyl)acetamide with Halogenated Precursors
One common approach involves the alkylation of N-(4-aminophenyl)acetamide or its derivatives with halogenated alkylamines or protected intermediates under basic conditions and phase transfer catalysis. This method is exemplified by the patent CN101538223A, which describes:
- Step 1: Mixing N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst in a biphasic system (organic solvent and water).
- Step 2: Reaction proceeds under controlled temperature to form the intermediate.
- Step 3: After completion, the organic layer is separated, solvent evaporated, and the residue is treated with dry hydrogen chloride or bromide gas to form the corresponding salt of the product.
This method benefits from the use of phase transfer catalysts to enhance reaction rates and yields, and the biphasic system facilitates easy separation and purification.
Reductive Amination of 4-Acetamidophenylacetaldehyde
Another synthetic strategy involves reductive amination between 4-acetamidophenylacetaldehyde and methylamine or methylaminoethyl derivatives:
- Step 1: 4-Acetamidophenylacetaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Step 2: The reductive amination proceeds to form the methylaminoethyl side chain attached to the phenylacetamide core.
- Step 3: The crude product is purified by column chromatography or recrystallization.
This method offers high selectivity and yields, especially when mild reducing agents are used to avoid over-reduction or side reactions.
Acylation of 4-(2-(Methylamino)ethyl)aniline
Alternatively, the target compound can be prepared by acylation of 4-(2-(methylamino)ethyl)aniline with acetic anhydride or acetyl chloride:
- Step 1: 4-(2-(Methylamino)ethyl)aniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.
- Step 2: Acetic anhydride is added dropwise under cooling to control the exothermic reaction.
- Step 3: The mixture is stirred until completion, monitored by TLC or HPLC.
- Step 4: The reaction mixture is quenched with water, and the product is extracted and purified.
This classical acylation method is straightforward and widely used for preparing acetamide derivatives, providing good yields and purity.
Comparative Summary of Preparation Methods
| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation with chloroacetaldehyde dimethyl acetal + base + phase transfer catalyst | N-(2-phenyl)ethyl-2-aminoacetamide, chloroacetaldehyde dimethyl acetal, base, PTC, organic solvent/water biphasic system | High yield, phase transfer catalysis enhances efficiency | Requires handling of gaseous HCl/HBr for salt formation |
| Reductive amination of 4-acetamidophenylacetaldehyde | 4-Acetamidophenylacetaldehyde, methylamine, sodium cyanoborohydride | Selective, mild conditions, high purity | Sensitive to moisture, requires careful reagent handling |
| Acylation of 4-(2-(methylamino)ethyl)aniline | 4-(2-(Methylamino)ethyl)aniline, acetic anhydride or acetyl chloride | Simple, classical method, scalable | Exothermic reaction, potential side acylation |
Reaction Conditions and Optimization
- Bases: Commonly used bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine to deprotonate amines and facilitate nucleophilic substitution.
- Phase Transfer Catalysts (PTC): Quaternary ammonium salts such as tetrabutylammonium bromide improve reactant transfer between aqueous and organic phases, increasing reaction rates.
- Solvents: Biphasic systems combining water with organic solvents such as dichloromethane or toluene are preferred for ease of separation.
- Temperature: Reactions are typically conducted at mild temperatures (room temperature to 60 °C) to prevent decomposition.
- Purification: Column chromatography on alumina or silica gel, recrystallization, and salt formation with HCl or HBr are standard purification techniques.
Characterization Data
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the aromatic protons, methylaminoethyl side chain, and acetamide moiety.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Melting Point: Typically determined for solid derivatives to assess purity.
- Chromatographic Purity: Assessed by HPLC or TLC.
Example NMR data (from related compounds) show aromatic multiplets around 7.0–7.5 ppm, methylene protons at 2.5–3.8 ppm, and methyl signals near 1.5–2.0 ppm.
Research Findings and Applications
While the primary focus here is on preparation, it is noteworthy that derivatives of phenylacetamide, including this compound, have been studied for antibacterial and pharmacological activities, with some derivatives showing promising efficacy against bacterial strains. This underscores the importance of efficient synthetic routes for further biological evaluation.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the ethyl spacer, which slows reaction kinetics compared to simpler acetamides .
-
The methylamino group remains protonated under acidic conditions, minimizing side reactions .
Alkylation/Acylation at the Secondary Amine
The methylamino group participates in nucleophilic reactions, forming quaternary ammonium salts or modified derivatives.
Alkylation with Ethyl Bromoacetate
| Reagents | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Ethyl bromoacetate, K2CO3 | DMF, 60°C, 24 hrs | N-Methyl-N-(2-(4-acetamidophenyl)ethyl)glycinate | 63% | Prodrug synthesis |
Mechanism : SN2 displacement at the methylamino nitrogen, followed by base-assisted deprotonation. Steric factors reduce reactivity compared to primary amines .
Acylation with Acetyl Chloride
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride, Et3N | CH2Cl2, 0°C → RT, 6 hrs | N-Acetyl-N-(2-(4-acetamidophenyl)ethyl)methylamine | 58% |
Side Reaction : Competitive O-acetylation of the acetamide group occurs in <5% yield under these conditions .
Cyclization Reactions
The molecule undergoes intramolecular cyclization under specific conditions to form heterocyclic systems.
Acid-Promoted Cyclization
| Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| TFA, reflux, 4 hrs | 1-(4-Acetamidophenyl)-3-methylpiperazin-2-one | 41% | TFA-mediated protonation initiates nucleophilic attack by the amine on the adjacent carbonyl |
Limitations : Low yield attributed to competing hydrolysis pathways. Microwave-assisted conditions (100°C, 30 mins) improve yield to 67% .
Oxidative Coupling Reactions
The aromatic ring participates in metal-catalyzed cross-coupling reactions, enabling structural diversification.
Copper-Catalyzed C–H Activation
| Catalyst System | Conditions | Product | Yield |
|---|---|---|---|
| Cu(OH)2, TBHP, DCE | 70°C, 12 hrs | 4-Acetamido-N-(2-(methylamino)ethyl)benzamide | 52% |
Mechanistic Insight : Radical intermediates form via single-electron transfer from copper, followed by C–N bond formation .
Enzymatic Biotransformation
In vitro studies reveal cytochrome P450-mediated oxidation at the ethyl spacer:
| Enzyme | Primary Metabolite | Activity |
|---|---|---|
| CYP3A4 | 4-(2-(Methylamino)vinyl)phenylacetamide | Loss of anticonvulsant activity in metabolite |
Kinetic Parameters :
Comparative Reactivity Table
| Reaction Type | Rate (Rel. to Analog *)** | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Hydrolysis (acid) | 0.67× | 89.4 | High (polar protic) |
| Amine alkylation | 0.82× | 76.1 | Moderate (aprotic) |
| Oxidative coupling | 1.15× | 102.3 | Low |
*Analog = N-(4-methylphenyl)acetamide without ethylamino group .
Stability Under Pharmacological Conditions
| Condition | Half-Life | Major Degradation Pathway |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | 3.2 hrs | Hydrolysis → Benzoic acid |
| Plasma (37°C) | 8.7 hrs | N-Deacetylation |
Scientific Research Applications
N-(4-(2-(Methylamino)ethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(Methylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Structural Variations :
- Electron-donating vs. electron-withdrawing groups: N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): The chloro and trifluoromethyl groups are electron-withdrawing, reducing electron density on the phenyl ring. This increases stability against electrophilic attack but decreases solubility in polar solvents compared to the target compound’s ethylmethylamino group, which is electron-donating . 2-Azido-N-(4-fluorophenyl)acetamide (): The azido and fluoro substituents introduce strong electronegativity, enhancing reactivity in click chemistry applications.
Table 1: Substituent Impact on Properties
Table 3: Stability and Reactivity
| Compound | Stability Notes | Reactivity Highlights |
|---|---|---|
| This compound | Stable in neutral pH; degrades in strong acids | Forms salts via amine protonation |
| 2-Azido-N-(4-fluorophenyl)acetamide | Thermally unstable (azide decomposition) | Reacts in Cu-catalyzed click reactions |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Crystalline stability via H-bonding | Nitro group participates in reduction |
Biological Activity
N-(4-(2-(Methylamino)ethyl)phenyl)acetamide, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amide functional group and a phenyl ring substituted with a methylaminoethyl group. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound's ability to bind to these targets can lead to alterations in their activity, resulting in a range of biological effects. Specifically, it has been noted for potential antibacterial and antifungal properties, making it a candidate for further pharmacological studies .
1. Antibacterial Activity
Research has demonstrated that derivatives of N-phenylacetamide compounds exhibit significant antibacterial properties. For instance, a study evaluated several N-phenylacetamide derivatives against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 4.69 µM |
| A2 | S. aureus | 5.64 µM |
| A3 | B. subtilis | 2.33 µM |
These findings indicate that modifications in the structure of the compound can enhance its antibacterial efficacy .
2. Antifungal Activity
This compound also shows promising antifungal activity. In vitro studies have reported its effectiveness against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring significantly influences antifungal potency.
Case Study 1: Anticonvulsant Activity
A study conducted on related compounds demonstrated that certain N-phenylacetamide derivatives exhibited anticonvulsant activity in animal models. The evaluation involved administering various doses and observing the protective effects in models of epilepsy:
- Tested Compounds : N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
- Dosage : 30, 100, and 300 mg/kg.
- Results : Significant anticonvulsant protection was observed at specific doses, suggesting potential therapeutic applications for seizure disorders .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound might function as an inverse agonist at certain receptor sites, affecting neuronal excitability and neurotransmitter release . This mechanism underlies its potential use in treating neurological conditions.
Q & A
Q. What are the validated synthetic routes for N-(4-(2-(Methylamino)ethyl)phenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or acylation of intermediates. For example, demonstrates that derivatives of phenylacetamide are synthesized using coupling reactions between substituted phenylacetic acids and ethylenediamine derivatives under reflux conditions. To optimize yields:
- Use anhydrous solvents (e.g., CH3CN) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC (retention time ~12–15 min) .
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Typical yields range from 69% to 99% depending on substituent reactivity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm structural integrity. For instance, methylamino protons appear as a singlet at δ 2.8–3.1 ppm in CDCl3.
- HPLC-MS : Quantify purity and detect byproducts. reports HPLC retention times of ~8–10 min with MS confirmation (e.g., m/z 491 for nitrosation products) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as shown for analogous N-(substituted phenyl)acetamides in .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a precursor for:
- Heterocyclic Compounds : Used to synthesize thiadiazoles or piperazinediones via cyclization with sulfur/nitrogen nucleophiles .
- Pharmacological Probes : Functionalize the methylamino group for receptor-binding studies (e.g., β-adrenergic receptor ligands in ) .
Advanced Research Questions
Q. How does the methylamino group in this compound influence its reactivity with nitric oxide (NO)?
- Methodological Answer : The methylamino group undergoes N-nitrosation with NO in PBS/CH3CN (pH 7.4), forming stable nitrosamine derivatives (92% yield). Key steps:
- Confirm reactivity via UV-Vis (λmax 340 nm) or HPLC-MS (m/z 491).
- Optimize reaction stoichiometry (1:1.2 molar ratio of substrate:NO donor) .
Q. What contradictions exist in reported pharmacological activities of structurally similar acetamides, and how can they be resolved?
- Methodological Answer :
- Contradiction : Some analogs show β-adrenergic receptor antagonism (e.g., L748337 in ), while others lack activity due to steric hindrance from substituents .
- Resolution : Perform competitive binding assays (e.g., [<sup>3</sup>H]-CGP12177 displacement) and molecular docking to map steric/electronic effects .
Q. How can computational methods predict the metabolic stability of this compound derivatives?
- Methodological Answer :
- Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Methyl groups at the ethylenediamine chain reduce oxidation susceptibility .
- Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Key Research Insights
- Structural Flexibility : The ethylenediamine linker allows modular functionalization for target-specific applications .
- Reactivity Caveat : The methylamino group is prone to oxidation; store derivatives under inert gas (N2/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
